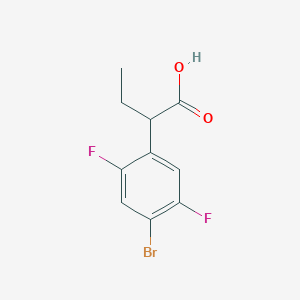
Ethyl 4-bromo-2,5-difluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2,5-difluorophenylacetic acid is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is characterized by its white solid appearance and strong odor. This compound is slightly soluble in water but readily dissolves in organic solvents .
Preparation Methods
The synthesis of ethyl 4-bromo-2,5-difluorophenylacetic acid typically involves a series of chemical reactions, including fluorination and esterification of the benzene ring . The industrial production methods may vary, but they generally follow similar synthetic routes. The preparation process involves:
Fluorination: Introduction of fluorine atoms into the benzene ring.
Bromination: Addition of a bromine atom to the benzene ring.
Esterification: Formation of the ester group by reacting the acid with ethanol.
Chemical Reactions Analysis
Ethyl 4-bromo-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield ethyl 4-iodo-2,5-difluorophenylacetic acid .
Scientific Research Applications
Ethyl 4-bromo-2,5-difluorophenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-bromo-2,5-difluorophenylacetic acid can be compared with similar compounds such as:
4-Bromo-2,5-difluorobenzoic acid: This compound shares a similar structure but lacks the ethyl ester group.
2,4-Difluorophenylacetic acid: This compound has a similar acetic acid structure but with different fluorine substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and ester group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9BrF2O2 |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-5(10(14)15)6-3-9(13)7(11)4-8(6)12/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
ZFGDMOJVKBGADL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1F)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















